2-[(4-Chloro-2-methylphenyl)(phenylsulfonyl)amino]-N-cyclopentylacetamide
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Overview
Description
2-[(4-Chloro-2-methylphenyl)(phenylsulfonyl)amino]-N-cyclopentylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a chloro-substituted phenyl ring, a phenylsulfonyl group, and a cyclopentylacetamide moiety.
Preparation Methods
The synthesis of 2-[(4-Chloro-2-methylphenyl)(phenylsulfonyl)amino]-N-cyclopentylacetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chloro-2-methylphenylamine with phenylsulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with N-cyclopentylacetamide under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-[(4-Chloro-2-methylphenyl)(phenylsulfonyl)amino]-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-2-methylphenyl)(phenylsulfonyl)amino]-N-cyclopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating certain biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
When compared to similar compounds, 2-[(4-Chloro-2-methylphenyl)(phenylsulfonyl)amino]-N-cyclopentylacetamide stands out due to its unique combination of functional groups. Similar compounds include:
- 2-[benzyl(phenylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)benzamide
- 2-{[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to variations in their chemical reactivity and biological activity.
Properties
CAS No. |
333451-87-9 |
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Molecular Formula |
C20H23ClN2O3S |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-cyclopentylacetamide |
InChI |
InChI=1S/C20H23ClN2O3S/c1-15-13-16(21)11-12-19(15)23(14-20(24)22-17-7-5-6-8-17)27(25,26)18-9-3-2-4-10-18/h2-4,9-13,17H,5-8,14H2,1H3,(H,22,24) |
InChI Key |
FLCDBHLHKOCASA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)NC2CCCC2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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